N,N-bis(2-cyanoethyl)-3-nitrobenzamide
Description
N,N-bis(2-cyanoethyl)-3-nitrobenzamide is a substituted benzamide derivative characterized by two 2-cyanoethyl groups attached to the amide nitrogen and a nitro group at the 3-position of the benzene ring. Synthesized via the reaction of acyl halides (e.g., 3-nitrobenzoyl chloride) with 3,3'-iminodipropionitrile, this compound serves as a precursor for β-alanine derivatives through pyrolytic or hydrolytic decyanoethylation . Its structural features, including the electron-withdrawing nitro group and cyanoethyl substituents, influence its reactivity and stability under various conditions.
Properties
IUPAC Name |
N,N-bis(2-cyanoethyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c14-6-2-8-16(9-3-7-15)13(18)11-4-1-5-12(10-11)17(19)20/h1,4-5,10H,2-3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKMYJTXAFZOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-cyanoethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with N,N-bis(2-cyanoethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of solvents and reagents can reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-cyanoethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanoethyl groups can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: N,N-bis(2-cyanoethyl)-3-aminobenzamide.
Substitution: Products depend on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and N,N-bis(2-cyanoethyl)amine
Scientific Research Applications
N,N-bis(2-cyanoethyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA intercalating agent, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of N,N-bis(2-cyanoethyl)-3-nitrobenzamide involves its interaction with molecular targets such as DNA and proteins. The cyanoethyl groups can form covalent bonds with nucleophilic sites on these biomolecules, leading to changes in their structure and function. The nitro group can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzamide Derivatives
The nitro group at the 3-position distinguishes this compound from other N,N-bis(2-cyanoethyl)benzamide derivatives. Key analogs include:
- N,N-bis(2-cyanoethyl)-p-chlorobenzamide: Substituted with a chlorine atom at the para position.
- N,N-bis(2-cyanoethyl)-o-chlorobenzamide: Chlorine at the ortho position.
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Features a hydroxyl and methyl group, lacking cyanoethyl substituents .
Table 1: Substituent Impact on Stability and Reactivity
The nitro group enhances electrophilicity, accelerating alkaline degradation compared to chloro or methyl substituents. Chlorine analogs exhibit slower decomposition due to weaker electron-withdrawing effects .
Functional Group Comparisons
Cyanoethyl vs. Hydroxyalkyl Substituents
- Cyanoethyl groups: Impart polarity and susceptibility to nucleophilic attack, enabling decyanoethylation to form β-alanine derivatives .
- Hydroxyalkyl groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) : Enhance hydrogen-bonding capacity, making them suitable for metal-catalyzed C–H functionalization reactions .
Research Findings and Challenges
- Decyanoethylation Mechanism: Alkaline conditions (e.g., sodium ethoxide in ethanol) selectively remove one cyanoethyl group, yielding N-(2-cyanoethyl)-3-nitrobenzamide with >90% purity .
- Unexpected Reactivity: Reduction of this compound with alkaline ferrous ions produces N-(2-cyanoethyl)benzamide instead of the expected amino derivative, indicating competing decyanoethylation and nitro-group reduction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
